molecular formula C7H7N5 B13634326 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine

5-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13634326
M. Wt: 161.16 g/mol
InChI Key: IOTJRFVNPGWSDJ-UHFFFAOYSA-N
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Description

5-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrimidine and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyrimidine and pyrazole moieties in a single molecule allows for diverse biological interactions, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst such as magnesium oxide nanoparticles, which can enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and scalability. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(pyrimidin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazole rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrazole rings.

Scientific Research Applications

5-(pyrimidin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(pyrimidin-2-yl)-1H-pyrazol-3-amine is unique due to the combination of pyrimidine and pyrazole rings in a single molecule. This dual functionality allows for diverse interactions with biological targets, making it a versatile scaffold for drug discovery. Its unique structure also provides opportunities for the development of novel therapeutic agents with improved efficacy and selectivity.

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

5-pyrimidin-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C7H7N5/c8-6-4-5(11-12-6)7-9-2-1-3-10-7/h1-4H,(H3,8,11,12)

InChI Key

IOTJRFVNPGWSDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC(=NN2)N

Origin of Product

United States

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